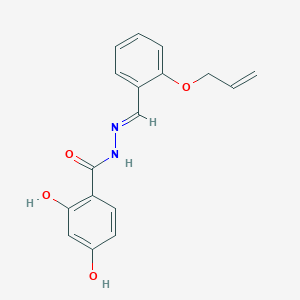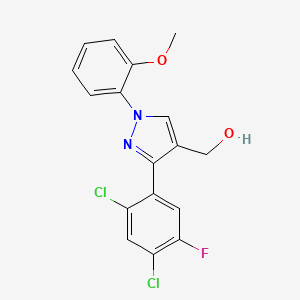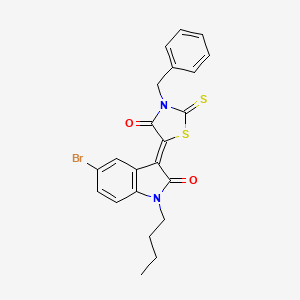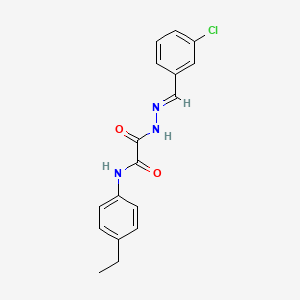![molecular formula C20H15N5O3S B12024159 3-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12024159.png)
3-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-ME-N’-(3-NITROBENZYLIDENE)-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOHYDRAZIDE” is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrazole core, a nitrobenzylidene moiety, and a carbohydrazide group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-ME-N’-(3-NITROBENZYLIDENE)-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOHYDRAZIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Nitrobenzylidene Moiety: This step involves the condensation of the thienopyrazole intermediate with a nitrobenzaldehyde derivative in the presence of a suitable catalyst.
Formation of the Carbohydrazide Group: The final step may involve the reaction of the intermediate with hydrazine or a hydrazide derivative under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3-ME-N’-(3-NITROBENZYLIDENE)-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-ME-N’-(3-NITROBENZYLIDENE)-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOHYDRAZIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitrobenzylidene moiety might be involved in redox reactions, while the thienopyrazole core could interact with specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar core structures but different substituents.
Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene moieties but different core structures.
Carbohydrazide Derivatives: Compounds with similar carbohydrazide groups but different core structures.
Uniqueness
The uniqueness of “3-ME-N’-(3-NITROBENZYLIDENE)-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOHYDRAZIDE” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H15N5O3S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H15N5O3S/c1-13-17-11-18(29-20(17)24(23-13)15-7-3-2-4-8-15)19(26)22-21-12-14-6-5-9-16(10-14)25(27)28/h2-12H,1H3,(H,22,26)/b21-12+ |
InChI Key |
XAEPJWKWBAUOKP-CIAFOILYSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12024086.png)
![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)
![N-(2,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12024102.png)


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024109.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)

![2-(4-Methyl-1-piperazinyl)-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12024129.png)


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024146.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12024153.png)
